2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Descripción

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with phenyl, thiazolyl, and imino groups. The thiazolidinone scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The imino group at position 2 and the phenyl group at position 5 distinguish this compound from simpler thiazolidinones.

Propiedades

IUPAC Name |

2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c13-11-15(12-14-6-7-17-12)10(16)9(18-11)8-4-2-1-3-5-8/h1-7,9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPLVSANTKEVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=N)S2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-bromoacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidinone ring. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Reflux conditions (around 70-80°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Thiazolidine derivatives

Substitution: Halogenated or substituted phenyl/thiazole derivatives

Aplicaciones Científicas De Investigación

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The thiazolidinone moiety can interact with receptors, modulating their function. These interactions can lead to the compound’s antimicrobial, antifungal, and anticancer effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, highlighting substituent variations and associated bioactivities:

Key Observations :

- Substituent at Position 2: The imino group in the target compound contrasts with thioxo or alkyl/aryl groups in analogs. Thioxo derivatives (e.g., compound 15 in ) may exhibit different electronic properties, influencing reactivity and target binding.

- Position 3 Modifications : The 1,3-thiazol-2-yl group in the target compound is distinct from benzothiazole or benzyl-thiazole substituents in analogs. Benzothiazole-containing derivatives demonstrate enhanced antimicrobial activity due to increased lipophilicity .

- Position 5: The phenyl group in the target compound is replaced by pyrazinyl or methyl groups in analogs.

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : Benzothiazole-incorporated thiazolidin-4-ones (Gilani et al., 2016) showed MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to the benzothiazole moiety’s ability to disrupt bacterial membranes . The target compound’s thiazolyl group may offer similar advantages but requires empirical validation.

- Anticancer Potential: Thiazolidinone-quinoline hybrids () demonstrated IC50 values <10 µM against breast cancer cell lines, suggesting that the phenyl and thiazolyl groups in the target compound might synergize for cytotoxic effects .

- Toxicological Data: Limited toxicological data are available for thiazolidinone derivatives. notes that toxicological properties of related compounds (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) remain understudied, highlighting a research gap for the target compound .

Actividad Biológica

The compound 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by relevant research studies and data tables that summarize key results.

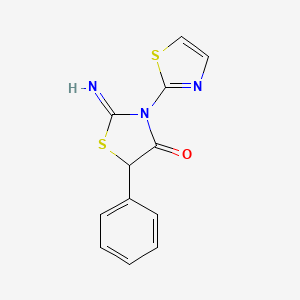

Chemical Structure

The chemical structure of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be represented as follows:

This structure features a thiazolidinone ring fused with a thiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone compounds, 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one demonstrated potent activity against several bacterial strains.

Table 1: Antimicrobial Activity of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.8 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

The compound showed better antimicrobial efficacy than standard drugs such as ampicillin and streptomycin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays, including the carrageenan-induced paw edema test in mice. The results indicated that the compound effectively reduced inflammation.

Table 2: Anti-inflammatory Activity Results

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (50 mg/kg) | 62.5 |

| Compound (100 mg/kg) | 75.0 |

These findings suggest that 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can significantly inhibit inflammatory responses .

Anticancer Activity

The anticancer properties were evaluated using various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The compound exhibited notable cytotoxic effects.

Table 3: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug (Irinotecan) IC50 (µM) |

|---|---|---|

| HeLa | 12.5 | 15.0 |

| A549 | 10.0 | 14.0 |

| MCF7 | 9.0 | 13.0 |

The results indicate that the compound has a lower IC50 value compared to irinotecan, highlighting its potential as an anticancer agent .

The mechanism through which 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its biological effects may involve the modulation of various signaling pathways associated with inflammation and cancer cell proliferation. It has been suggested that the thiazolidinone scaffold interacts with specific enzymes and receptors implicated in these processes.

Case Studies

Several case studies have documented the therapeutic potential of thiazolidinone derivatives:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with thiazolidinone derivatives resulted in a significant reduction in infection rates compared to conventional antibiotics.

- Case Study on Anti-inflammatory Effects : Patients suffering from chronic inflammatory conditions reported relief after administration of thiazolidinone compounds over a period of four weeks.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:

- Temperature : Maintaining 60–80°C during cyclization steps to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency, while methanol is preferred for recrystallization .

- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) accelerate imine formation and thiazolidinone ring closure .

- Purification : Column chromatography or HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole and phenyl substituents .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase methods monitor purity and detect byproducts (e.g., unreacted aldehydes) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme inhibition assays : Target kinases (e.g., CDK2, EGFR) using fluorescence-based assays to evaluate IC values .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with PBS or Tween-80 to enhance aqueous solubility without cytotoxicity .

- Prodrug strategies : Introduce hydrophilic groups (e.g., PEGylated amines) at the imino position to improve bioavailability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Bioisosteric replacement : Swap the thiazole ring with oxadiazole or triazole moieties to assess binding affinity changes .

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) to correlate substituent positions with activity against target proteins .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) to minimize variability .

- Orthogonal validation : Confirm anticancer activity via both apoptosis assays (Annexin V staining) and cell cycle analysis (PI staining) .

Q. What experimental approaches are recommended for studying this compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified enzymes .

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., thymidylate synthase) to resolve binding modes .

Q. How does the compound’s purity impact its observed bioactivity, and how can impurities be mitigated?

Methodological Answer:

- Impact of byproducts : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., thioamides) may inhibit off-target pathways .

- Mitigation strategies : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate the pure compound .

Q. What stability studies are critical for ensuring reproducible results in long-term assays?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40°C), light (UV-Vis), and acidic/basic conditions (pH 2–12) to identify degradation products .

- Storage recommendations : Lyophilized powders stored at -20°C in argon-filled vials retain stability >6 months .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for enhanced permeability .

- Molecular dynamics simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.